tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a fluoro-substituted phenoxy group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the phenoxy group: This step involves the reaction of the azetidine intermediate with a fluoro-substituted phenol derivative under suitable conditions, such as the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used in studies investigating the biological activity of azetidine derivatives, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoro and formyl groups can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: This compound is used as an intermediate in the preparation of inhibitors for enzymes like PARP-1 and PARP-2.
tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate:
Uniqueness
tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate is unique due to the combination of its structural features, including the azetidine ring, fluoro-substituted phenoxy group, and formyl group. These features confer specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 3-[(2-fluoro-4-formylphenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(20)18-7-12(8-18)10-21-14-5-4-11(9-19)6-13(14)17/h4-6,9,12H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZWICQHZWFGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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